Cas no 1021036-48-5 (N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide)
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide structure](https://www.kuujia.com/scimg/cas/1021036-48-5x500.png)
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
- F5093-0177
- VU0634724-1
- AKOS024496919
- N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide
- 1021036-48-5
-
- Inchi: 1S/C15H8BrN3O3S/c16-12-6-5-11(23-12)14-18-19-15(22-14)17-13(20)10-7-8-3-1-2-4-9(8)21-10/h1-7H,(H,17,19,20)
- InChI Key: DTOJWMRHFDMWDK-UHFFFAOYSA-N
- SMILES: O1C2=CC=CC=C2C=C1C(NC1=NN=C(C2SC(Br)=CC=2)O1)=O
Computed Properties
- Exact Mass: 388.94697g/mol
- Monoisotopic Mass: 388.94697g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 458
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 109Ų
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5093-0177-5μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-2mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-10μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-3mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-30mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-40mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-25mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-20μmol |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-5mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5093-0177-15mg |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide |
1021036-48-5 | 15mg |
$89.0 | 2023-09-10 |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide Related Literature
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
Additional information on N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide
Comprehensive Overview of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide (CAS No. 1021036-48-5)
The compound N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide, with the CAS number 1021036-48-5, is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. This molecule combines a benzofuran core with a 1,3,4-oxadiazole ring and a bromothiophene moiety, making it a versatile scaffold for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or fluorescence probe, aligning with current trends in targeted drug discovery and bioimaging technologies.
One of the most searched questions regarding this compound is: "What are the biological activities of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide?" Preliminary studies suggest that the 1,3,4-oxadiazole fragment contributes to its ability to interact with enzymes, while the bromothiophene group enhances its electronic properties. This dual functionality makes it a candidate for anticancer research, especially in the context of signal transduction inhibition, a hot topic in precision medicine.
From a synthetic chemistry perspective, the CAS 1021036-48-5 compound exemplifies modern heterocyclic chemistry strategies. The incorporation of benzofuran-2-carboxamide into the structure improves solubility, addressing a common challenge in drug formulation. Recent publications highlight its utility in click chemistry applications, particularly in creating fluorescent tags for cellular imaging—a technique widely discussed in nanotechnology forums and biomedical engineering communities.
Environmental scientists have also explored the eco-toxicological profile of this molecule due to rising interest in green chemistry. Unlike traditional halogenated compounds, its bromothiophene component appears to exhibit lower bioaccumulation potential, as queried in searches like "Is CAS 1021036-48-5 biodegradable?". This aligns with the global push toward sustainable chemical design, making it relevant to ESG (Environmental, Social, and Governance) metrics in the chemical industry.
In material science, the π-conjugated system of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide enables applications in organic electronics. Its charge transport properties are frequently compared to those of polythiophenes in scholarly discussions about flexible displays and OLED technologies. Such interdisciplinary relevance ensures its prominence in patent filings and R&D investment reports.
Analytical challenges surrounding this compound often center on its HPLC purification and mass spectrometry characterization, as evidenced by search queries like "How to analyze CAS 1021036-48-5 purity?". Advanced techniques such as UHPLC-MS/MS are recommended due to the molecule’s moderate polarity and UV activity—a detail crucial for quality control in contract manufacturing organizations (CMOs).
Future directions for 1021036-48-5 may involve structure-activity relationship (SAR) studies to optimize its pharmacophore features. With the AI-driven drug discovery boom, computational models could predict derivatives with enhanced binding affinity, answering popular queries like "Can machine learning improve N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzofuran-2-carboxamide efficacy?". This positions the compound at the intersection of cheminformatics and personalized medicine.
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